

Fuzapladib Sodium: A Deep Dive into LFA-1 Activation Inhibition

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Compound of Interest

Compound Name: Fuzapladib sodium

Cat. No.: B15605571

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fuzapladib sodium is a novel, small molecule inhibitor of Leukocyte Function-Associated Antigen-1 (LFA-1) activation. By specifically targeting the LFA-1 signaling cascade, Fuzapladib effectively mitigates the inflammatory response mediated by neutrophils. This mechanism of action has shown significant promise in the management of acute inflammatory conditions, particularly in the context of canine acute pancreatitis, for which it has received conditional approval from the U.S. Food and Drug Administration (FDA). This technical guide provides a comprehensive overview of **Fuzapladib sodium**, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Fuzapladib Sodium

Fuzapladib sodium, with the chemical name N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide monosodium salt, is a selective inhibitor of LFA-1 activation[1]. It is also known by the development codes IKV-741 and IS-741[2]. The infiltration of neutrophils is a key pathological feature of acute pancreatitis[3]. **Fuzapladib sodium**'s unique mechanism of action addresses this by blocking a critical step in the inflammatory cascade[1][4].

Chemical and Physical Properties

Fuzapladib sodium is a lyophilized powder for injection[2][5]. Its chemical and physical properties are summarized in the table below.

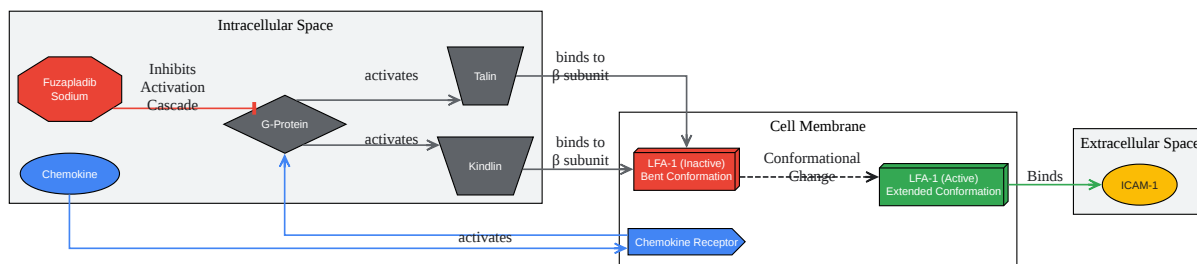
| Property | Value | Reference |
|-------------------|--|------------|
| Chemical Name | N-[2-(ethylsulfonylamino)-5-(trifluoromethyl)pyridin-3-yl]cyclohexanecarboxamide monosodium salt | [2][6] |
| Molecular Formula | C ₁₅ H ₁₉ F ₃ N ₃ NaO ₃ S | [7] |
| Molecular Weight | 401.38 g/mol | [6][7][8] |
| Appearance | Lyophilized powder | [2][5] |
| Formulation | 14 mg of fuzapladib sodium, 52.5 mg of D-mannitol, and 21 mg of tromethamine as a sterile lyophilized powder. Reconstituted with a sterile diluent containing 1.8% w/v benzyl alcohol to a concentration of 4 mg/mL. | [6][9][10] |

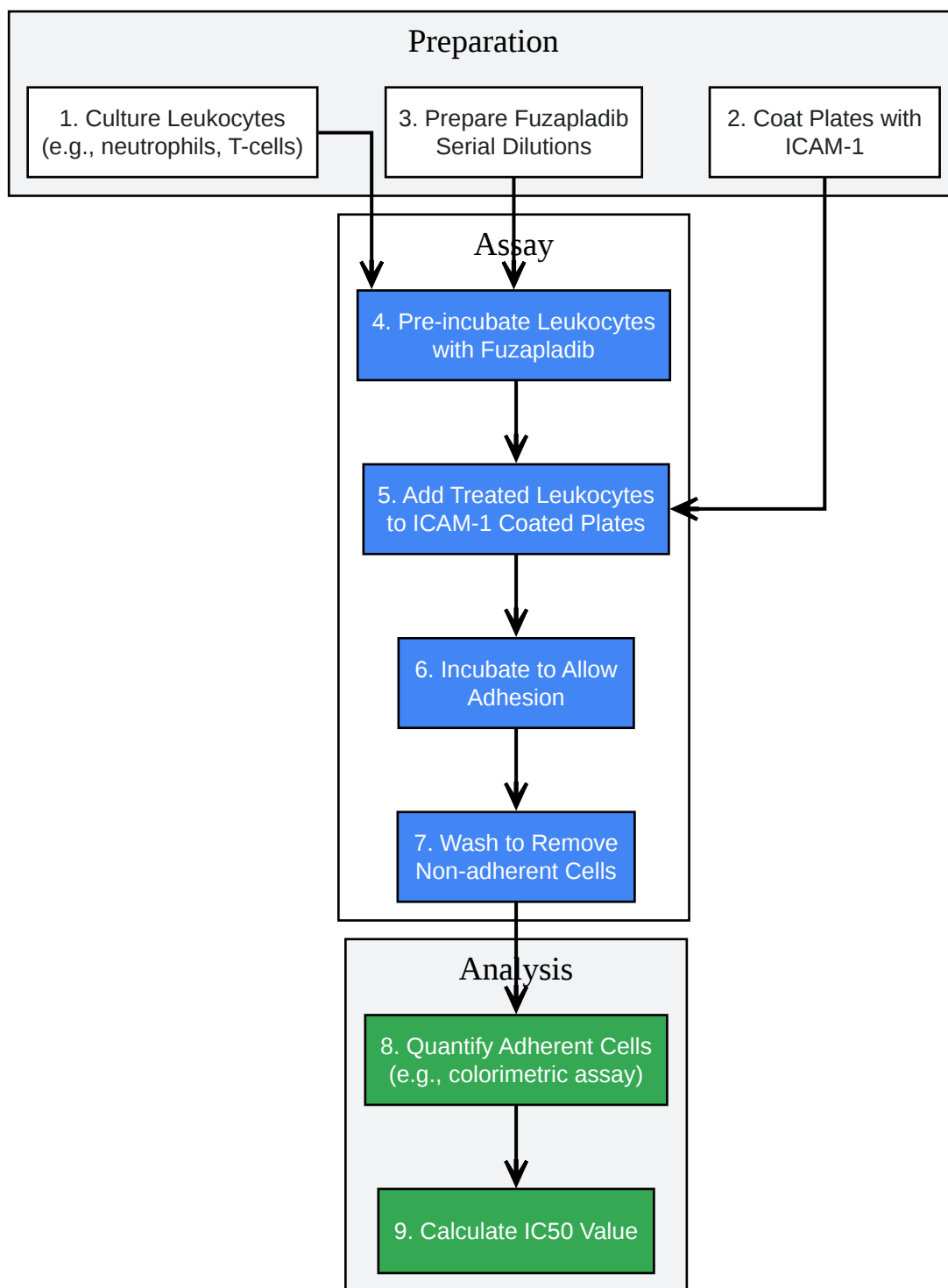
Mechanism of Action: Inhibition of LFA-1 Activation

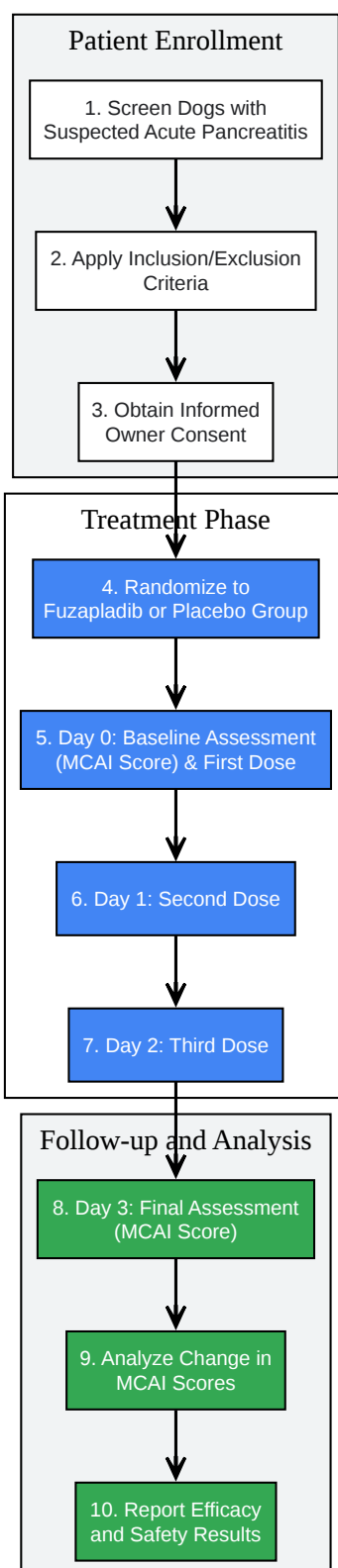
Fuzapladib sodium exerts its anti-inflammatory effects by inhibiting the activation of LFA-1, a critical integrin protein found on the surface of leukocytes[4][11]. LFA-1 plays a pivotal role in the adhesion of neutrophils to endothelial cells and their subsequent migration into inflamed tissues[12][13].

The LFA-1 Signaling Pathway

The activation of LFA-1 is a complex process known as "inside-out" signaling, which is triggered by chemokines and other inflammatory mediators[12][14][15]. This signaling cascade leads to a conformational change in LFA-1 from a low-affinity state to a high-affinity state, enabling it to bind tightly to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells[12][14].







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